molecular formula C14H14BrNO2 B578505 Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate CAS No. 1242260-80-5

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B578505
CAS No.: 1242260-80-5
M. Wt: 308.175
InChI Key: UJHDNXRAGRTPKJ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a bromine atom at position 4, methyl groups at positions 6 and 8, and an ethyl ester at position 2. Quinoline derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties . This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, leveraging its bromine substituent for further functionalization via cross-coupling reactions .

Properties

IUPAC Name

ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-4-18-14(17)11-7-16-13-9(3)5-8(2)6-10(13)12(11)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHDNXRAGRTPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677920
Record name Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-80-5
Record name Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The Friedländer condensation is the most widely documented method for constructing the quinoline core of ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate. This reaction involves the cyclocondensation of 2-aminoacetophenone with ethyl acetoacetate under acidic or basic conditions. The mechanism begins with the formation of an enamine intermediate via nucleophilic attack of the amine group on the ketone carbonyl, followed by cyclodehydration to yield the quinoline skeleton. The ethyl ester group at the 3-position and methyl groups at the 6- and 8-positions are introduced directly through the choice of starting materials, eliminating the need for post-synthetic functionalization of these moieties.

Optimization of Reaction Conditions

Key variables influencing the yield and purity of the quinoline product include the catalyst, solvent, and temperature. Acidic catalysts such as sulfuric acid or polyphosphoric acid are commonly employed to accelerate cyclodehydration, while polar aprotic solvents like dimethylformamide (DMF) enhance solubility. Elevated temperatures (120–150°C) are typically required to drive the reaction to completion, with reaction times ranging from 6 to 24 hours. Recent advancements have explored ionic liquids as green solvents, achieving comparable yields (70–85%) under milder conditions.

Post-Condensation Bromination

Alternative Halogenation Strategies

Directed Ortho-Metalation (DoM)

Directed metalation offers a complementary approach to achieve regioselective bromination. By installing a temporary directing group (e.g., pivaloyl amide) at the 3-position, lithiation with n-BuLi/TMEDA generates a dianion intermediate, which can be quenched with electrophilic bromine sources to functionalize the 4-position. This method circumvents the limitations of EAS in densely substituted quinolines, achieving yields of up to 80%.

Radical Bromination

Radical-initiated bromination using NBS and a radical initiator (e.g., AIBN) in carbon tetrachloride has been explored for halogenating sterically hindered positions. While this method avoids the need for Lewis acids, competing side reactions often reduce yields to 50–60%.

Advanced Synthetic Techniques

Suzuki–Miyaura Cross-Coupling

While primarily used for introducing aryl groups, Suzuki coupling has been employed to functionalize brominated quinolines. For example, palladium-catalyzed coupling of 4-bromoquinoline derivatives with boronic acids could theoretically append additional substituents, though this remains underexplored for this compound.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

Method Conditions Yield Advantages Limitations
Friedländer + EASH₂SO₄, Br₂/FeBr₃, 120°C60–75%Scalable, cost-effectiveModerate regioselectivity
Directed Metalationn-BuLi, TMEDA, Br₂, –78°C70–80%High regioselectivityRequires inert atmosphere
Arbuzov/HWEArbuzov reagent, HWE conditions~70%Late-stage functionalizationMulti-step, specialized reagents

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.

    Electrophilic substitution: The quinoline ring can undergo electrophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium ethoxide and potassium tert-butoxide.

    Electrophilic substitution: Reagents such as sulfuric acid and nitric acid are used.

    Oxidation: Reagents like potassium permanganate and chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products include various substituted quinoline derivatives.

    Electrophilic substitution: Products include nitro and sulfonic acid derivatives.

    Oxidation: Products include quinoline N-oxides.

    Reduction: Products include reduced quinoline derivatives.

Scientific Research Applications

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate with analogous quinoline derivatives, focusing on structural variations, synthesis, physicochemical properties, and applications.

Substituent Variations and Positional Isomerism

Ethyl 4-Chloro-6,8-dimethylquinoline-3-carboxylate (CAS 31602-09-2)
  • Structural Differences : Chlorine replaces bromine at position 3.
  • Molecular Formula: C₁₄H₁₄ClNO₂.
  • Synthesis : Typically synthesized via chlorination of the hydroxy precursor using POCl₃, similar to bromination methods .
  • Applications : Used in kinase inhibitor development; chlorine’s lower steric hindrance compared to bromine enhances binding to hydrophobic enzyme pockets .
Ethyl 4-Bromo-6,8-difluoroquinoline-3-carboxylate (CAS 1242260-74-7)
  • Structural Differences : Fluorine atoms at positions 6 and 8 instead of methyl groups.
  • Molecular Weight : 316.10 g/mol (vs. 299.16 g/mol for the target compound).
  • Impact : Fluorine’s electronegativity improves metabolic stability and membrane permeability, making this compound suitable for CNS-targeting drugs .
Ethyl 6-Bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8)
  • Positional Isomerism : Bromine at position 6 and chlorine at position 4.
  • Reactivity : Bromine’s position influences Suzuki-Miyaura cross-coupling efficiency, enabling regioselective functionalization .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
Ethyl 4-bromo-6,8-dimethyl- (Target) C₁₄H₁₅BrNO₂ 299.16 Br (4), Me (6,8) High lipophilicity; suitable for hydrophobic targets
Ethyl 4-chloro-6,8-dimethyl- (31602-09-2) C₁₄H₁₄ClNO₂ 263.72 Cl (4), Me (6,8) Lower molecular weight; enhanced solubility in polar solvents
Ethyl 4-bromo-6,8-difluoro- (1242260-74-7) C₁₂H₈BrF₂NO₂ 316.10 Br (4), F (6,8) Improved metabolic stability; electronegative
Ethyl 6-bromo-4-chloro- (206257-39-8) C₁₂H₉BrClNO₂ 314.57 Br (6), Cl (4) Dual halogenation enables sequential functionalization

Biological Activity

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H12BrNO2C_{12}H_{12}BrNO_2 and a molar mass of approximately 308.175 g/mol. The compound features a quinoline ring system with specific substitutions that enhance its reactivity and biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication processes. This property is particularly relevant for its potential as an anticancer agent.
  • Enzyme Inhibition : It inhibits specific enzymes critical for cellular function, affecting metabolic pathways essential for cell survival and proliferation.
  • Antimicrobial Activity : Studies have shown that this compound can effectively bind to bacterial DNA, leading to antimicrobial effects.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes the findings from key studies:

Cell Line IC₅₀ (μM) Comparison
A5491.53Superior to cisplatin (IC₅₀ = 5 μM)
HT-290.77More potent than standard treatments

These results indicate that the compound has significant potential as an anticancer agent, particularly in lung and colorectal cancer models .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

These findings suggest its potential application in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the bromine atom at the 4-position and the ethyl ester group at the 3-position contribute significantly to its reactivity and interaction with biological targets. Researchers have explored various derivatives to optimize these interactions further.

Comparison with Related Compounds

The following table outlines some structurally related compounds and their unique aspects:

Compound Name Structural Features Unique Aspects
Ethyl 6-bromo-4-chloroquinoline-3-carboxylateContains chlorine instead of bromineDifferent halogen substitution affects reactivity
Ethyl 2,4-dimethylquinoline-3-carboxylateLacks halogen substitutionSimpler structure may lead to different properties
6-Bromo-4-hydroxyquinoline-3-carboxylic acidHydroxyl group instead of an ethyl esterAltered solubility and reactivity due to hydroxyl group

The distinct substitution pattern on the quinoline ring imparts unique chemical and biological properties to this compound compared to these derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In a study involving A549 lung cancer cells, treatment with this compound resulted in significant apoptosis and cell cycle arrest at G2/M phase.
  • Infection Control : A clinical trial assessed its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in reducing bacterial load in infected tissues.

Q & A

Q. What are the common synthetic routes for Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Quinoline core formation : Cyclization of substituted aniline derivatives with diethyl ethoxymethylenemalonate under reflux conditions .
  • Bromination : Electrophilic substitution at the 4-position using brominating agents (e.g., NBS\text{NBS}) in acidic media .
  • Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of H2SO4\text{H}_2\text{SO}_4 or DCC as a catalyst .

Q. Optimization Tips :

  • Use anhydrous solvents to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., methyl groups at 6,8-positions and bromine at C4) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (C14H14BrNO2\text{C}_{14}\text{H}_{14}\text{BrNO}_2, MW 263.72 g/mol) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs .

Q. Example Data :

TechniqueKey ObservationsReference
1H^1\text{H}-NMRδ 1.60 (t, J=7.2HzJ = 7.2 \, \text{Hz}, ester CH3)
X-rayC4-Br bond length: 1.89 Å

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays targeting topoisomerase II or kinases .

Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results in triplicate.

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

  • Target Identification : Dock the compound into active sites of enzymes (e.g., DNA gyrase) using AutoDock Vina.
  • Binding Affinity : Compare scores (<i>ΔG</i>) with known inhibitors. For example, a docking score of −9.2 kcal/mol suggests strong interaction with topoisomerase II .
  • Dynamic Simulations : Run MD simulations (50 ns) to assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Confirm EC50_{50} values across multiple assays (e.g., cytotoxicity vs. antimicrobial).
  • Metabolic Stability : Test compound degradation in liver microsomes; poor stability may explain variability in vivo .
  • Synergistic Effects : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity against resistant strains .

Q. How do substituent modifications (e.g., Br vs. Cl, methyl vs. methoxy) alter physicochemical properties?

Substituent ChangeEffect on PropertyReference
Br → Cl at C4↑ Lipophilicity (logP 2.1 → 1.8)
Methyl → Methoxy at C6↓ Solubility in aqueous buffers
Ester → Carboxylic Acid↑ Hydrogen bonding capacity

Methodological Insight : Use Hansch analysis to correlate substituent electronic parameters (σ, π) with bioactivity .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

  • Disorder in Crystal Lattice : Common with flexible ester groups. Mitigate via slow evaporation crystallization (e.g., from DCM/hexane) .
  • Twinned Data : Use SHELXL’s TWIN command to refine overlapping reflections .
  • Thermal Motion : Apply anisotropic displacement parameters for heavy atoms (Br, O) .

Q. How is structure-activity relationship (SAR) studied for quinoline derivatives?

  • Analog Synthesis : Prepare derivatives with variations at C4 (e.g., NH2_2, CF3_3) and C3 (e.g., carboxylate vs. amide) .
  • Pharmacophore Mapping : Identify critical features (e.g., planar quinoline ring, hydrophobic substituents) using MOE .
  • In Vivo Testing : Prioritize compounds with IC50_{50} < 10 µM in xenograft models .

Q. Table 1: Solubility and Stability Profile

SolventSolubility (mg/mL)Stability (25°C, 24h)Reference
DMSO50>90%
Water0.2<50% (hydrolysis)
Ethanol2085%

Q. Table 2: Comparative Biological Activity of Analogues

CompoundIC50_{50} (µM, HeLa)MIC (µg/mL, S. aureus)Reference
Ethyl 4-Bromo-6,8-dimethyl12.38.5
Ethyl 4-Chloro-6,8-dimethoxy18.912.1
Ethyl 4-Amino-6-methyl>50>50

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